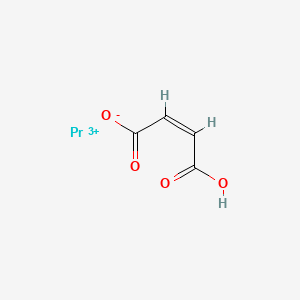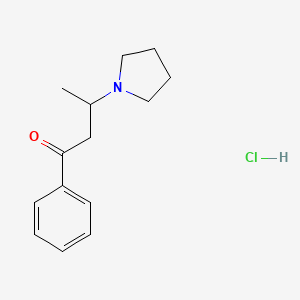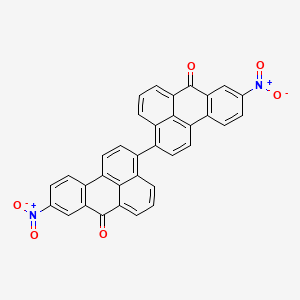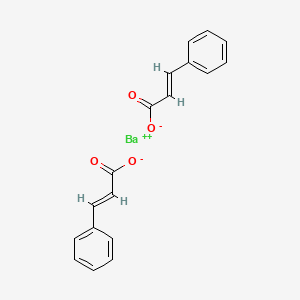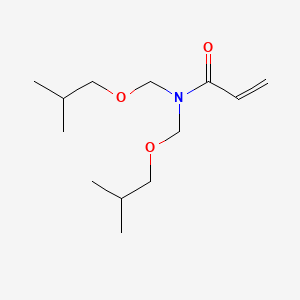
2-Hydroxy-4'-methoxy-3-nitrobenzanilide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-4’-methoxy-3-nitrobenzanilide is an organic compound with the molecular formula C14H12N2O5 It is known for its unique structural features, which include a hydroxyl group, a methoxy group, and a nitro group attached to a benzanilide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4’-methoxy-3-nitrobenzanilide typically involves the nitration of 2-Hydroxy-4’-methoxybenzanilide. The reaction is carried out under controlled conditions using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at a low level to prevent over-nitration and to ensure the selective formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2-Hydroxy-4’-methoxy-3-nitrobenzanilide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is then purified through recrystallization or other suitable purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxy-4’-methoxy-3-nitrobenzanilide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or iron filings in acidic medium are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-Hydroxy-4’-methoxy-3-nitrobenzaldehyde.
Reduction: Formation of 2-Hydroxy-4’-methoxy-3-aminobenzanilide.
Substitution: Formation of various substituted benzanilides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-4’-methoxy-3-nitrobenzanilide has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-4’-methoxy-3-nitrobenzanilide involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and nitro groups play a crucial role in its reactivity and interaction with biological molecules. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
- 2-Hydroxy-4’-nitrobenzanilide
- 4’-Methoxy-3-nitrobenzanilide
- 2’-Methoxy-4-methyl-4’-nitrobenzanilide
Comparison: 2-Hydroxy-4’-methoxy-3-nitrobenzanilide is unique due to the presence of both hydroxyl and methoxy groups, which impart distinct chemical properties and reactivity. Compared to similar compounds, it offers a unique combination of functional groups that can be exploited for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
68507-88-0 |
|---|---|
Molekularformel |
C14H12N2O5 |
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
2-hydroxy-N-(4-methoxyphenyl)-3-nitrobenzamide |
InChI |
InChI=1S/C14H12N2O5/c1-21-10-7-5-9(6-8-10)15-14(18)11-3-2-4-12(13(11)17)16(19)20/h2-8,17H,1H3,(H,15,18) |
InChI-Schlüssel |
AWDQJDXQMCKBLE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


